Ethyl 10-oxoundecanoate

説明

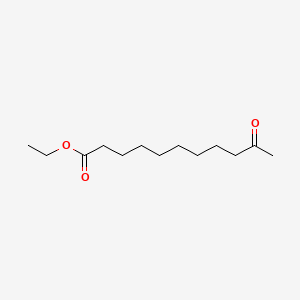

Structure

3D Structure

特性

IUPAC Name |

ethyl 10-oxoundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-3-16-13(15)11-9-7-5-4-6-8-10-12(2)14/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBJEWXKXBILDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337212 | |

| Record name | Ethyl 10-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36651-38-4 | |

| Record name | Ethyl 10-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Via Acylation of Organometallic Reagents:a Classic and Reliable Method Involves the Reaction of an Organocadmium or Grignard Reagent with an Acid Chloride. This Pathway Typically Starts from a C10 Dicarboxylic Acid, Such As Sebacic Acid.

Step 1: Monoesterification. Sebacic acid is converted to its monoethyl ester, ethyl 10-hydroxydecanoate.

Step 2: Conversion to Acid Chloride. The remaining carboxylic acid is converted to an acyl chloride, yielding ethyl 10-(chloroformyl)decanoate, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Step 3: Reaction with Organometallic Reagent. The acyl chloride is then treated with a methyl-containing organometallic reagent. While methylmagnesium halides (Grignard reagents) can be used, they are highly reactive and can add twice to the ester. leah4sci.comsaskoer.ca A milder and more selective option is the use of dimethylcadmium (B1197958) (Cd(CH₃)₂), prepared in situ from methylmagnesium bromide and cadmium chloride (CdCl₂). The organocadmium reagent selectively reacts with the highly electrophilic acyl chloride but not with the less reactive ester, preventing over-addition. saskoer.calibretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism to furnish Ethyl 10-oxoundecanoate.

Synthesis Via Oxidation of a Secondary Alcohol:this Route Builds the Carbon Skeleton First and Establishes the Ketone Functionality in the Final Step.

Step 1: Precursor Synthesis. The precursor, ethyl 10-hydroxyundecanoate, is synthesized. This can be achieved through various means, including the reduction of a corresponding keto ester or hydroboration-oxidation of ethyl undec-10-enoate.

Step 2: Oxidation. The secondary alcohol is oxidized to the ketone. A variety of oxidizing agents can be employed. Classic methods use chromium-based reagents, but milder and more selective modern reagents are preferred, such as the Parikh-Doering oxidation using the SO₃•pyridine (B92270) complex in DMSO. chemrxiv.org This method avoids harsh conditions and toxic heavy metals. The mechanism involves the formation of a chlorosulfonium salt intermediate which is then deprotonated by a base (like triethylamine) to induce elimination and form the ketone.

Synthesis Via Ozonolysis:ozonolysis Provides a Direct Method to Cleave a Double Bond and Generate a Carbonyl Group.scispace.com

2 Catalytic Approaches and Optimized Reaction Conditions

Catalytic methods offer more efficient and sustainable alternatives to stoichiometric reagents.

Palladium-Catalyzed Oxidation: The oxidation of ethyl 10-hydroxyundecanoate can be achieved using a catalytic amount of a palladium complex with a stoichiometric oxidant, often molecular oxygen or air. doi.org A typical system involves Pd(OAc)₂ as the catalyst in a solvent like toluene, often with a base such as pyridine (B92270) or sodium carbonate. The catalytic cycle generally involves the formation of a Pd(II)-alkoxide, followed by β-hydride elimination to yield the ketone and a Pd(0)-hydride species. The Pd(0) is then re-oxidized to Pd(II) by the stoichiometric oxidant to continue the cycle.

Carbonylative Polymerization: While not a direct synthesis of the small molecule, related catalytic strategies are seen in the carbonylative polymerization of 10-undecen-1-ol. acs.org These reactions, catalyzed by cationic Palladium-bis(phosphine) complexes, show that under specific conditions, metal acyl intermediates can be generated, which are key precursors in ketone synthesis. Tuning the ligand and reaction conditions can favor either ester formation or ketone formation, highlighting the potential for catalytic control in synthesizing ketoesters. acs.org

Data Table: Catalytic Systems for Related Transformations

| Catalyst System | Substrate | Reaction Type | Conditions | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Pd(OAc)₂ / Pyridine / O₂ | 10-Undecen-1-ol | Alcohol Oxidation | Toluene, 80 °C, 3 Å MS | 91% yield of 10-undecenal | doi.org |

| (dppp(3,5-CF₃)₄)Pd(OTs)₂ / CO | 10-Undecen-1-ol | Carbonylative Polymerization | Dichloromethane | High MW polyketoester | acs.org |

Ethyl 10 Oxoundecanoate As a Foundational Building Block in Advanced Organic Synthesis

Synthesis of Complex Macrocyclic Architectures from Ethyl 10-Oxoundecanoate Derivatives

The strategic placement of the keto and ester functionalities in this compound makes its derivatives ideal precursors for the construction of large ring systems. A key strategy involves the derivatization of this compound to create a dimeric diether linked diester, which can then undergo macrocyclization reactions.

One notable example is the synthesis of large, potentially biologically active macroheterocycles through a [1+1] condensation reaction. researchgate.net In this approach, a precursor, ethane-1,2-diyl bis(10-oxoundecanoate), is synthesized from 10-hydroxyundecanoic acid, a derivative of undecylenic acid. This bis-keto ester is then reacted with various dicarboxylic acid dihydrazides to yield macrocycles of significant size. researchgate.net The reaction involves the condensation of the terminal keto groups of the bis-keto ester with the hydrazide functionalities, leading to the formation of large, 31- to 33-membered macroheterocyclic rings containing both ester and hydrazide fragments. researchgate.net

The general reaction scheme involves the equimolar reaction of ethane-1,2-diyl bis(10-oxoundecanoate) with a selected dihydrazide in a suitable solvent, often under reflux conditions, to drive the condensation and ring-closing process. The structure of the resulting macrocycles has been confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. researchgate.net

A similar strategy has been employed using a slightly modified precursor, oxybis(ethane-2,1-diyl)bis(10-oxoundecanoate), to produce even larger 34- and 36-membered macroheterocycles. isuct.ru This precursor is condensed with dihydrazides of malonic, glutaric, or 2,6-pyridinedicarboxylic acids. isuct.ru

Table 1: Examples of Macrocycles Synthesized from this compound Derivatives

| Dihydrazide Reactant | Resulting Macrocycle Size (members) | Reference |

|---|---|---|

| Malonic acid dihydrazide | 31 | researchgate.net |

| Glutaric acid dihydrazide | 33 | researchgate.net |

| L-(+)-Tartaric acid dihydrazide | 32 | researchgate.net |

| Pyridine-2,6-dicarboxylic acid dihydrazide | 31 | researchgate.net |

| Malonic acid dihydrazide | 34 | isuct.ru |

| Glutaric acid dihydrazide | 36 | isuct.ru |

| 2,6-Pyridinedicarboxylic acid dihydrazide | 34 | isuct.ru |

These synthetic routes highlight the utility of this compound derivatives as key building blocks for constructing complex macrocyclic structures that are of interest for their potential biological activities and for host-guest chemistry studies.

Application in the Construction of Biologically Investigated Chemical Scaffolds

The chemical functionalities present in this compound lend themselves to the synthesis of various heterocyclic systems and fatty acid analogues that are targets for biological research.

The ketone group in the 10-position of the undecanoate chain provides a reactive handle for the construction of heterocyclic rings. A notable application is in the synthesis of thiazinane derivatives, which are nitrogen- and sulfur-containing heterocycles of interest in medicinal chemistry due to their presence in some bioactive molecules. nih.govsemanticscholar.orgmdpi.com

While literature specifically detailing the use of this compound is sparse, a closely related analogue, mthis compound, has been successfully employed in the synthesis of a substituted thiazinanone. nih.govsemanticscholar.orgmdpi.com In this reaction, mthis compound is treated with 3-mercaptopropionic acid in the presence of ammonium (B1175870) carbonate. nih.govsemanticscholar.orgmdpi.com This one-pot, three-component reaction leads to the formation of 9-(2-methyl-4-oxo-1,3-thiazinan-2-yl)nonanoic acid. nih.govsemanticscholar.orgmdpi.com The reaction mechanism likely involves the initial formation of an imine from the ketone and ammonia (B1221849) (from ammonium carbonate), which then undergoes cyclization with the thiol of 3-mercaptopropionic acid and subsequent lactamization.

Given the very similar reactivity of methyl and ethyl esters in such condensation reactions, it is highly probable that this compound would undergo the same transformation to yield the corresponding ethyl ester of the thiazinane-substituted nonanoic acid. This synthesis provides a pathway to novel long-chain fatty acid derivatives bearing a heterocyclic moiety.

This compound itself is a derivative of a keto fatty acid. Its structure can be further modified to create a range of fatty acid analogues for various research purposes, such as probes for studying fatty acid metabolism or as precursors for more complex lipid-based molecules.

The ketone functionality at the 10-position can be a site for various chemical transformations. For instance, reduction of the ketone would yield the corresponding hydroxy fatty acid ester, a class of compounds with diverse biological roles. Alternatively, the ketone could be used as a handle for introducing other functional groups via reactions such as reductive amination to produce amino fatty acid derivatives.

The ester group can be hydrolyzed to the free carboxylic acid, which can then be coupled with other molecules, such as amino acids or reporter groups. For example, the synthesis of N-hydroxysuccinimide esters of long-chain fatty acids has been demonstrated as an effective method for creating activated esters that can readily react with primary amines to form amides, such as in the synthesis of fatty acyl-CoA analogues. nist.gov

While specific examples detailing the use of this compound as a starting material for a wide array of fatty acid analogues are not extensively documented in readily accessible literature, its chemical structure provides clear and established pathways for the synthesis of such molecules.

Contributions to the Synthesis of Specialized Organic Materials

The use of this compound as a building block for specialized organic materials, such as polymers, liquid crystals, or materials for organic electronics, is not a widely reported area of its application. While long-chain aliphatic molecules can be components of such materials, for example as flexible spacers in liquid crystals or as side chains in polymers, specific research detailing the incorporation of this compound into these materials is limited.

The potential for its use exists; for example, the bifunctionality of its derivatives could be exploited for step-growth polymerization. However, based on the available scientific literature, the primary focus of the application of this compound in advanced organic synthesis appears to be in the construction of complex discrete molecules like macrocycles and biologically relevant scaffolds rather than in the synthesis of bulk organic materials.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation in Ethyl 10 Oxoundecanoate Research

Spectroscopic Methodologies for Structural Confirmation and Reaction Monitoring

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in ethyl 10-oxoundecanoate.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. msu.edu For instance, the calculated mass of the protonated molecule of a related compound, methyl 3-oxoundecanoate, [M+H]⁺, is 187.13287, with an observed mass of 187.13281, demonstrating the precision of this technique. beilstein-journals.org

Fragmentation analysis, often performed in tandem with mass spectrometry (MS/MS), provides structural insights by breaking the molecule into smaller, characteristic fragments. In alkanes, fragmentation of C-C bonds is common, leading to a series of alkyl carbocations. msu.edu For long-chain esters like this compound, characteristic fragmentation patterns would involve cleavages at the ester and keto functional groups, as well as along the alkyl chain. The analysis of these fragments helps to confirm the positions of the functional groups within the molecule.

Electrospray ionization (ESI) is a soft ionization technique commonly used in HRMS for the analysis of moderately polar molecules like this compound, often detecting the molecule as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. mpg.dersc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. digitaloceanspaces.comadpcollege.ac.in Both ¹H and ¹³C NMR are routinely used to characterize this compound. mpg.deresearchgate.net

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. uri.edu For this compound, the spectrum would show characteristic signals for the ethyl ester group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and the protons along the undecanoate chain. oxinst.com The protons adjacent to the keto group would appear at a distinct chemical shift.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. rsc.orguva.nl The spectrum of this compound would exhibit distinct peaks for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the long alkyl chain. mpg.desigmaaldrich.com The chemical shifts of these carbons are indicative of their electronic environment.

Table 1: Representative NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| Ethyl group protons | ¹H | ~4.1 | Quartet | ~7 Hz |

| ~1.2 | Triplet | ~7 Hz | ||

| Methyl ketone protons | ¹H | ~2.1 | Singlet | |

| Ester carbonyl carbon | ¹³C | ~174 | ||

| Ketone carbonyl carbon | ¹³C | ~209 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. uri.edusigmaaldrich.com

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present. ieeesem.comresearchgate.net

Infrared spectroscopy is particularly useful for identifying the carbonyl groups in this compound. libretexts.orglumenlearning.com The ester carbonyl (C=O) stretch typically appears in the region of 1750-1735 cm⁻¹, while the ketone carbonyl stretch is found around 1715 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester group are also observable in the 1300-1000 cm⁻¹ region. libretexts.org The presence of these characteristic absorption bands provides strong evidence for the structure of the molecule. ieeesem.com

Raman spectroscopy, while less commonly reported for this specific compound, can provide complementary information. The C=O stretching vibrations are also Raman active. Furthermore, the C-C backbone of the alkyl chain can give rise to characteristic Raman signals.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone | C=O stretch | 1715 |

| Ester | C=O stretch | 1735-1750 |

| Ester | C-O stretch | 1000-1300 |

| Alkyl chain | C-H stretch | 2850-3000 |

Source: General values for functional groups. libretexts.orglibretexts.orgvscht.cz

Chromatographic Separation Techniques for Purity and Reaction Progress Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, allowing for accurate purity assessment and monitoring of reaction kinetics. etamu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. etamu.eduscispace.com In GC, the components of a mixture are separated based on their boiling points and interactions with a stationary phase within a capillary column. etamu.edu The separated components then enter the mass spectrometer, which provides mass information for identification. uhasselt.be

GC-MS is highly effective for determining the purity of a synthesized sample of this compound. googleapis.com It can also be used to monitor the progress of a reaction by quantifying the disappearance of starting materials and the appearance of the product over time. The retention time of this compound is a characteristic feature on a given GC column and set of experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. thermofisher.comtaylorfrancis.com It is particularly useful for analyzing complex reaction mixtures that may contain non-volatile or thermally labile compounds. nih.govnih.gov

In the context of this compound research, LC-MS can be employed to monitor reactions where starting materials or intermediates are not amenable to GC analysis. rsc.orgwaters.com For example, if the synthesis of this compound involves polar or high molecular weight precursors, LC-MS would be the preferred method for tracking the reaction progress. researchgate.net Different LC methods, such as reversed-phase chromatography, can be used to achieve optimal separation of the components in the reaction mixture. thermofisher.com The mass spectrometer then provides confirmation of the identity of the eluting peaks.

Computational Chemistry and Molecular Modeling in Understanding Reactivity and Structure

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering profound insights at the atomic level that are often inaccessible through experimental means alone. In the study of this compound, these computational methods provide a powerful framework for understanding its three-dimensional structure, conformational flexibility, and chemical reactivity. By simulating molecular behavior, researchers can predict properties, elucidate reaction mechanisms, and interpret spectroscopic data with greater accuracy.

Conformational Analysis and Structural Elucidation

Computational conformational analysis typically begins with a broad search using lower-level, less computationally expensive methods like Molecular Mechanics (MM). frontiersin.org This initial step maps out the potential energy surface to identify various stable geometries. Subsequently, the most promising conformers are subjected to more rigorous and accurate calculations using higher-level theories, most notably Density Functional Theory (DFT). nih.gov DFT methods are well-suited for calculating the electronic structure of molecules, providing reliable geometries and relative energies for different conformers. nih.govresearchgate.net For long-chain esters, studies have shown that the energy differences between conformers, such as those arising from rotations around C-C bonds (gauche vs. anti or trans arrangements), can be accurately predicted. researchgate.netnih.gov

The combination of computational modeling with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. Quantum chemical calculations can predict NMR chemical shifts (δ) for a given molecular structure. acs.org By comparing the calculated chemical shifts for various low-energy conformers with the experimentally measured spectrum, researchers can confirm the predominant conformation of this compound in solution. acs.org This integrated approach provides a more robust framework for structural assignment than relying on a single method. acs.org

Table 1: Computational Methods in the Structural Analysis of this compound

| Computational Method | Application in Structural Analysis | Expected Outcome for this compound |

|---|---|---|

| Molecular Mechanics (MM) | Initial conformational search to identify a wide range of possible geometries. | A large set of potential conformers of the C11 chain. |

| Density Functional Theory (DFT) | Optimization of geometries and calculation of relative energies for the most stable conformers. nih.govnih.gov | Accurate bond lengths, bond angles, and a ranked order of conformational stability. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra (UV-Vis). | Calculation of excitation energies and oscillator strengths. |

| NMR Chemical Shift Prediction | Calculation of 1H and 13C NMR chemical shifts for comparison with experimental data. acs.org | Validation of the dominant solution-phase conformation. |

| Vibrational Frequency Analysis | Calculation of infrared (IR) and Raman spectra to compare with experimental results. scirp.org | Assignment of vibrational modes to specific functional groups (e.g., C=O of ketone and ester). |

Understanding Chemical Reactivity

Computational chemistry provides key insights into the chemical reactivity of this compound by analyzing its electronic structure. DFT calculations are routinely used to determine the distribution of electron density and to visualize the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy and location of the HOMO indicate the molecule's ability to donate electrons, highlighting potential sites for electrophilic attack. Conversely, the LUMO's energy and location reveal the molecule's capacity to accept electrons, identifying sites susceptible to nucleophilic attack. For this compound, the ketone and ester carbonyl groups are expected to be key electrophilic sites, a hypothesis that can be quantified through analysis of the LUMO and calculated electrostatic potential maps. nih.gov

Furthermore, reactivity descriptors derived from conceptual DFT, such as global electrophilicity, can be calculated to predict the molecule's tendency to react with biological nucleophiles or other reagents. nih.gov These theoretical tools allow for a detailed understanding of why the molecule reacts the way it does. For instance, in reactions involving the enolate of this compound, DFT calculations can be used to model the transition states for different reaction pathways, explaining observed stereoselectivity or regioselectivity. jst.go.jpsioc-journal.cn Similar computational studies on related keto esters have successfully elucidated complex reaction mechanisms, including cycloadditions and tandem reactions. nih.govjst.go.jp

Table 2: Predicted Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Relevance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates reactivity towards electrophiles, likely centered on the enolizable α-carbons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates susceptibility to nucleophilic attack, primarily at the carbonyl carbons of the ketone and ester. nih.gov |

| Electrostatic Potential (ESP) Map | A map of electrostatic potential on the electron density surface. | Visually identifies electron-rich (negative potential, e.g., carbonyl oxygens) and electron-poor (positive potential, e.g., carbonyl carbons) regions. |

| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires additional electronic charge. | Quantifies the overall electrophilic nature of the molecule. nih.gov |

| Fukui Functions | Indicate the change in electron density at a given point when the number of electrons changes. | Pinpoint the most electrophilic and nucleophilic atoms within the molecule for specific reactions. |

By employing these advanced computational techniques, researchers can build a comprehensive, atom-level understanding of the structure and reactivity of this compound. This knowledge is fundamental for its effective application in fields ranging from materials science to the synthesis of fine chemicals and for guiding the design of new derivatives with tailored properties. researchgate.net

Future Directions and Emerging Research Avenues for Ethyl 10 Oxoundecanoate

Exploration of Novel Catalytic and Asymmetric Reaction Pathways

Current synthetic methods for keto esters often rely on traditional approaches. The future of ethyl 10-oxoundecanoate synthesis will likely involve the exploration of novel catalytic systems to improve efficiency, selectivity, and sustainability.

One promising avenue is the development of advanced catalytic enantioselective methods. While much of the research has centered on the synthesis of 1,4-dicarbonyl compounds, the principles can be extended to long-chain keto esters like this compound. For instance, rhodium-catalyzed conjugate addition pathways have been successfully used for the synthesis of 1,4-keto-alkenylboronate esters, which are precursors to 1,4-dicarbonyls. nih.gov Adapting such catalytic systems to precursors of this compound could enable the synthesis of chiral analogues with high enantioselectivity.

Furthermore, research into novel oxidation and hydration reactions is providing new tools for keto ester synthesis. Efficient methods for producing γ-keto esters have been developed through the gold(III)-catalyzed hydration of 3-alkynoates. nih.gov Exploring similar catalytic hydrations of corresponding long-chain alkynoates could offer a direct and atom-economical route to this compound. Additionally, new one-pot syntheses of α-keto esters from terminal alkynes via bromination and oxidation present a versatile strategy that could be adapted for ω-keto esters. researchgate.net

The development of biocatalytic routes also holds significant potential. Lipase-catalyzed transesterification has been shown to be an effective method for producing chiral β-keto esters under mild, solvent-free conditions. google.com Investigating the use of specific lipases or other enzymes for the synthesis or resolution of this compound could lead to highly selective and environmentally friendly processes.

A summary of potential catalytic approaches is presented in the table below.

| Catalytic Approach | Potential Precursors/Substrates | Key Advantages |

| Rhodium-Catalyzed Conjugate Addition | Long-chain α,β-unsaturated ketones | High enantioselectivity for chiral analogues |

| Gold(III)-Catalyzed Hydration | Long-chain 3-alkynoates | Atom-economical, mild reaction conditions |

| Oxidation of Terminal Alkynes | Long-chain terminal alkynes | Versatile, high-yield two-step process |

| Lipase-Catalyzed Transesterification | Racemic long-chain hydroxy esters | Mild, solvent-free, high chemoselectivity |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis into continuous flow and automated platforms represents a significant leap forward in terms of efficiency, safety, and scalability. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates.

Recent advancements have demonstrated the successful flow synthesis of various ethyl esters, such as ethyl isocyanoacetate and ethyl diazoacetate, highlighting the feasibility of applying this technology to the production of this compound. rsc.orgresearchgate.netnih.govnih.gov A telescoped continuous flow process, where multiple reaction steps are connected without isolating intermediates, could be particularly beneficial for the multi-step synthesis of this compound. rsc.orgnih.gov

Automated synthesis platforms, which combine robotics with high-throughput screening, can accelerate the discovery and optimization of new synthetic routes. researchgate.net These systems can rapidly evaluate a wide range of catalysts, solvents, and reaction conditions to identify the most efficient pathways for producing this compound. The synthesis of fatty acid ethyl esters has already been demonstrated in automated reactor systems, indicating the potential for adapting these platforms for more complex keto esters. mdpi.com

The benefits of integrating these modern synthesis technologies are summarized below.

| Technology | Key Features | Potential Impact on this compound Synthesis |

| Flow Chemistry | Continuous processing, precise control, enhanced safety | Increased yield and purity, safer handling of reactions, potential for on-demand production. |

| Automated Synthesis | High-throughput screening, robotic handling | Rapid optimization of reaction conditions, discovery of novel synthetic routes, efficient library synthesis of analogues. |

Development of Sustainable and Economically Viable Synthetic Routes

The development of sustainable and economically viable synthetic routes is a critical goal for the future production of this compound. This involves the use of renewable feedstocks, green solvents and catalysts, and energy-efficient processes.

One of the most promising approaches is the use of biocatalysis. Enzymes, such as lipases, can be used to catalyze the synthesis of fatty acid esters from renewable sources like vegetable oils and fish oils under mild conditions. researchgate.netmdpi.com The use of immobilized enzymes allows for easy catalyst recovery and reuse, further enhancing the sustainability of the process. researchgate.net Research into the enzymatic synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs) is also paving the way for the sustainable production of functionalized esters. acs.org

Green chemistry principles are also being applied to traditional chemical synthesis. This includes the use of solvent-free reaction conditions and heterogeneous catalysts that can be easily separated from the reaction mixture. researchgate.netresearchgate.net For example, Brønsted acidic ionic liquids have been shown to be effective and recyclable catalysts for the Fischer esterification of long-chain fatty acids under solvent-free conditions at room temperature. researchgate.net The development of novel nanocatalysts, such as those derived from cellulose (B213188) and calcium oxide, also offers a promising avenue for the sustainable production of fatty acid methyl esters from waste cooking oil, a technology that could be adapted for this compound. mdpi.com

The potential for sustainable production is further enhanced by the use of platform molecules derived from renewable resources. Fatty acids and their derivatives are increasingly being recognized as valuable platform molecules for the chemical industry. nih.gov

Unexplored Roles in Bio-Inspired Chemical Synthesis and Biomimetic Transformations

The structure of this compound, with its long aliphatic chain and terminal keto and ester functional groups, makes it an intriguing building block for bio-inspired and biomimetic synthesis. Nature utilizes fatty acid biosynthesis to create a vast array of complex molecules, and chemists are increasingly drawing inspiration from these processes. nih.govaocs.orglibretexts.org

Bio-inspired synthesis seeks to mimic the principles of natural product synthesis to create complex molecules in an efficient and elegant manner. pnas.orgacs.org this compound could serve as a synthetic mimic of an intermediate in fatty acid or polyketide biosynthesis, allowing for its use in the construction of larger, more complex natural product analogues. The synthesis of biomimetic thioesters for studying ketoreductase domains in polyketide biosynthesis highlights the interest in molecules with similar functionalities. researchgate.net

Furthermore, the development of bio-inspired multiblock molecules for membrane functionalization showcases the potential for long-chain functionalized molecules to play a role in materials science and nanotechnology. nih.gov The self-assembly properties of such molecules could be harnessed to create novel materials with unique properties. The selective functionalization of peptides using bio-inspired methods also opens up possibilities for using molecules like this compound in bioconjugation and the development of new therapeutic agents. nih.gov

The future in this area will likely involve using this compound as a starting material in synthetic cascades that mimic biosynthetic pathways, potentially leading to the discovery of new bioactive compounds and functional materials.

Q & A

Q. How to ethically report negative or inconclusive results in this compound studies?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Disclose limitations in the "Discussion" section, addressing potential biases (e.g., sample size, instrumentation). Submit to journals specializing in negative results (e.g., Journal of Negative Results) to combat publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。